molecular formula C16H14N2O3 B11712472 2-[(E)-[(2-phenylacetamido)imino]methyl]benzoic acid

2-[(E)-[(2-phenylacetamido)imino]methyl]benzoic acid

Cat. No.: B11712472
M. Wt: 282.29 g/mol
InChI Key: NAJKXQFBRPPTBA-BOPFTXTBSA-N
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Description

2-[(E)-[(2-Phenylacetamido)imino]methyl]benzoic acid is a benzoic acid derivative featuring an (E)-configured imino group (-CH=N-) linked to a 2-phenylacetamido moiety. This compound combines a rigid aromatic core with a flexible amide-imine side chain, making it a candidate for diverse applications in medicinal chemistry and materials science. Its structural motifs are critical for interactions with biological targets, such as enzymes or DNA, and its physicochemical properties (e.g., solubility, crystallinity) are influenced by the conjugation between the aromatic and amide groups .

Properties

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

2-[(Z)-[(2-phenylacetyl)hydrazinylidene]methyl]benzoic acid

InChI

InChI=1S/C16H14N2O3/c19-15(10-12-6-2-1-3-7-12)18-17-11-13-8-4-5-9-14(13)16(20)21/h1-9,11H,10H2,(H,18,19)(H,20,21)/b17-11-

InChI Key

NAJKXQFBRPPTBA-BOPFTXTBSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N/N=C\C2=CC=CC=C2C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN=CC2=CC=CC=C2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(2-phenylacetamido)imino]methyl]benzoic acid typically involves the condensation of 2-aminobenzoic acid with phenylacetyl chloride, followed by the reaction with an appropriate aldehyde under acidic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(2-phenylacetamido)imino]methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Nitrobenzoic acids, halogenated benzoic acids, and other substituted derivatives.

Scientific Research Applications

2-[(E)-[(2-phenylacetamido)imino]methyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(E)-[(2-phenylacetamido)imino]methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Table 1: Key Structural Differences Among Analogues
Compound Name Core Structure Substituents/Functional Groups Configuration Reference
2-[(E)-[(2-Phenylacetamido)imino]methyl]benzoic acid Benzoic acid (E)-imino, 2-phenylacetamido E Target
Methyl 2-(2-phenylacetamido)benzoate Benzoic acid methyl ester 2-phenylacetamido -
2-Hydroxy-5-[(E)-2-{4-[(2-phenylacetamido)sulfonyl]phenyl}diazenyl]benzoic acid (M2) Benzoic acid Diazenyl, sulfonylphenyl, 2-phenylacetamido E
2-Acetylamino benzoic acid methyl ester (Av7) Benzoic acid methyl ester Acetylamino -
2-Benzamido-2-phenylacetic acid Phenylacetic acid Benzamido -

Key Observations :

  • The target compound’s imino group distinguishes it from esters (e.g., methyl 2-(2-phenylacetamido)benzoate) and simple amides (e.g., Av7) .
  • 2-Benzamido-2-phenylacetic acid replaces the benzoic acid core with phenylacetic acid, altering acidity and hydrogen-bonding capacity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Crystallographic Data (Space Group) Reference
2-[(E)-[(2-Phenylacetamido)imino]methyl]benzoic acid 326.33 Not reported Moderate (DMSO) Not reported -
2-(2-Ethoxy-2-oxoacetamido)benzoic acid 237.21 264–265 Low (aqueous) Triclinic, P1
M2 493.44 Not reported Low (organic) Not reported
Av7 193.19 Not reported High (ethanol) Not reported

Key Observations :

  • The ethoxy-oxoacetamido analogue (237.21 g/mol) crystallizes in a triclinic system, suggesting similar packing constraints for the target compound .
  • Ester derivatives (e.g., Av7) exhibit higher solubility in polar solvents due to reduced acidity compared to free benzoic acids .

Biological Activity

Chemical Structure and Properties

The molecular formula for 2-[(E)-[(2-phenylacetamido)imino]methyl]benzoic acid is C15H13N2O3C_{15}H_{13}N_{2}O_{3}. The structure features a benzoic acid core substituted with a phenylacetamido group and an imino linkage, which are crucial for its biological interactions.

Molecular Characteristics

PropertyValue
Molecular Weight273.27 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that 2-[(E)-[(2-phenylacetamido)imino]methyl]benzoic acid exhibits significant antimicrobial activity. Studies show that it is effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting its potential as a therapeutic agent in inflammatory diseases.

Case Studies

  • Study on Antibacterial Efficacy : In a controlled laboratory setting, the compound was tested against several pathogenic bacteria. Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, indicating strong antibacterial potential.
  • Inflammation Model : In a murine model of inflammation, administration of the compound led to a significant reduction in paw edema compared to control groups, showcasing its anti-inflammatory capabilities.

The biological activity of 2-[(E)-[(2-phenylacetamido)imino]methyl]benzoic acid can be attributed to its ability to interact with specific cellular targets:

  • Cell Membrane Disruption : The compound may integrate into bacterial membranes, leading to increased permeability and cell lysis.
  • Cytokine Modulation : By inhibiting signaling pathways involved in inflammation, it reduces the expression of inflammatory mediators.

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